Acetamide, N-(2,3-dihydro-5-benzofuranyl)-2,2,2-trifluoro-
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Overview
Description
N-(2,3-Dihydro-5-benzofuranyl)-2,2,2-trifluoroacetamide is a chemical compound known for its unique structure and properties. It features a benzofuran ring fused with a trifluoroacetamide group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-5-benzofuranyl)-2,2,2-trifluoroacetamide typically involves the chloromethylation of 2,3-dihydrobenzofuran, followed by a reaction with trifluoroacetamide. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-5-benzofuranyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
N-(2,3-Dihydro-5-benzofuranyl)-2,2,2-trifluoroacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-5-benzofuranyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-5-benzofuranyl)-ethanone: This compound shares the benzofuran ring but differs in its functional groups.
N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide: Another similar compound with a different amide group.
Uniqueness
N-(2,3-Dihydro-5-benzofuranyl)-2,2,2-trifluoroacetamide is unique due to its trifluoroacetamide group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where specific reactivity and stability are required .
Properties
CAS No. |
632352-68-2 |
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Molecular Formula |
C10H8F3NO2 |
Molecular Weight |
231.17 g/mol |
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)9(15)14-7-1-2-8-6(5-7)3-4-16-8/h1-2,5H,3-4H2,(H,14,15) |
InChI Key |
MLJZWNZEDVOGEH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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